molecular formula C23H29NO5 B4825541 6,7-diethoxy-4-[3-methoxy-4-(propan-2-yloxy)phenyl]-3,4-dihydroquinolin-2(1H)-one

6,7-diethoxy-4-[3-methoxy-4-(propan-2-yloxy)phenyl]-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B4825541
M. Wt: 399.5 g/mol
InChI Key: SUKANGHFQOULCA-UHFFFAOYSA-N
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Description

6,7-diethoxy-4-[3-methoxy-4-(propan-2-yloxy)phenyl]-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family This compound is characterized by its complex structure, which includes multiple functional groups such as methoxy, ethoxy, and propan-2-yloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-diethoxy-4-[3-methoxy-4-(propan-2-yloxy)phenyl]-3,4-dihydroquinolin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6,7-diethoxy-4-[3-methoxy-4-(propan-2-yloxy)phenyl]-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6,7-diethoxy-4-[3-methoxy-4-(propan-2-yloxy)phenyl]-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-diethoxy-4-[3-methoxy-4-(propan-2-yloxy)phenyl]-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-diethoxy-4-[3-methoxy-4-(propan-2-yloxy)phenyl]-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of multiple functional groups that can be selectively modified. This allows for the fine-tuning of its chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

6,7-diethoxy-4-(3-methoxy-4-propan-2-yloxyphenyl)-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO5/c1-6-27-21-11-17-16(12-23(25)24-18(17)13-22(21)28-7-2)15-8-9-19(29-14(3)4)20(10-15)26-5/h8-11,13-14,16H,6-7,12H2,1-5H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKANGHFQOULCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)C(CC(=O)N2)C3=CC(=C(C=C3)OC(C)C)OC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6,7-diethoxy-4-[3-methoxy-4-(propan-2-yloxy)phenyl]-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 2
6,7-diethoxy-4-[3-methoxy-4-(propan-2-yloxy)phenyl]-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 3
6,7-diethoxy-4-[3-methoxy-4-(propan-2-yloxy)phenyl]-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 4
Reactant of Route 4
6,7-diethoxy-4-[3-methoxy-4-(propan-2-yloxy)phenyl]-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 5
6,7-diethoxy-4-[3-methoxy-4-(propan-2-yloxy)phenyl]-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 6
Reactant of Route 6
6,7-diethoxy-4-[3-methoxy-4-(propan-2-yloxy)phenyl]-3,4-dihydroquinolin-2(1H)-one

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